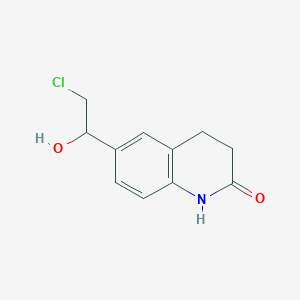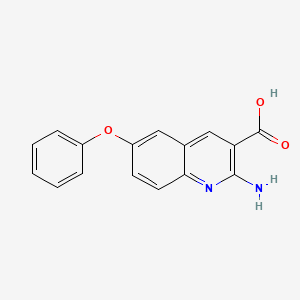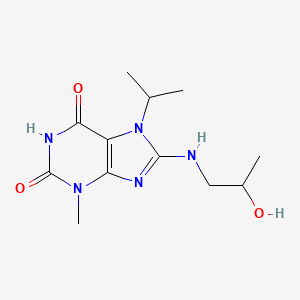![molecular formula C12H13NO2 B8008295 5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene](/img/structure/B8008295.png)
5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H13NO2. This compound is characterized by the presence of a nitro group attached to a propene chain, which is further connected to a dihydroindene structure. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene typically involves the reaction of 2,3-dihydro-1H-indene with nitroalkenes under specific conditions. One common method involves the use of a base-catalyzed reaction where the nitroalkene is reacted with the indene derivative in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-nitroprop-1-en-1-yl)-2H-1,3-benzodioxole: Similar structure with a benzodioxole ring instead of an indene ring.
2-nitroprop-1-en-1-yl derivatives: Compounds with similar nitropropene chains but different aromatic or heterocyclic rings.
Uniqueness
5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene is unique due to its specific combination of a nitropropene chain and a dihydroindene structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(Z)-2-nitroprop-1-enyl]-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(13(14)15)7-10-5-6-11-3-2-4-12(11)8-10/h5-8H,2-4H2,1H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWUDDDPYPRQIR-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC2=C(CCC2)C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC2=C(CCC2)C=C1)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Anilinopyrimidin-2-yl)amino]benzoic acid](/img/structure/B8008213.png)
![3-[[2-(2,5-Dimethoxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8008214.png)
![3-[[4-(4-Carboxyanilino)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B8008216.png)
![2-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylami ne](/img/structure/B8008219.png)
![(1S,3aR,6aS)-5-(4-methylphenyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B8008222.png)
![(1S,3aR,6aS)-5-(4-methylphenyl)-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B8008226.png)


![2-[Di(propan-2-yl)amino]-3-(pyridine-3-carbonyl)benzonitrile](/img/structure/B8008243.png)
![methyl 5-[(Z)-3-(5-acetyl-2-fluorophenyl)-3-methoxyprop-2-enoyl]-2-fluorobenzoate](/img/structure/B8008251.png)
![7-Benzyl-7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,11-diol](/img/structure/B8008265.png)
![(1S,3R)-3-[(3-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B8008285.png)

![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)
